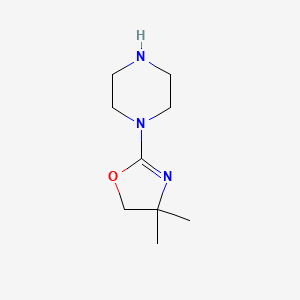

1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine

Description

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4,4-dimethyl-substituted oxazoline moiety. This structure is synthesized via condensation reactions, as demonstrated by the preparation of 2-[4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl]aniline (yield: 85%), which shares the same oxazoline core . Its physicochemical properties, including molecular weight (C$9$H${15}$N$_3$O, exact mass: 308.16390), have been confirmed via HRMS and NMR spectroscopy .

Properties

IUPAC Name |

4,4-dimethyl-2-piperazin-1-yl-5H-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-9(2)7-13-8(11-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFORCNBOAANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668179 | |

| Record name | 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50793-81-2 | |

| Record name | 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Experimental Protocol:

-

Reagents :

-

2-Chloro-4,4-dimethyl-4,5-dihydro-1,3-oxazole (1.0 equiv)

-

Piperazine (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure :

The reaction mixture is heated at 80°C for 12–18 hours under nitrogen. Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound. -

Yield : 68–75%

-

Characterization :

Cyclization of β-Amino Alcohol Precursors

The Robinson-Gabriel synthesis is adapted to construct the oxazoline ring from a β-amino alcohol intermediate pre-functionalized with piperazine.

Synthetic Pathway:

-

Synthesis of β-Amino Alcohol Intermediate :

Piperazine is reacted with 2-chloro-2-methylpropanol in the presence of triethylamine (TEA) to form 1-(2-hydroxy-2-methylpropyl)piperazine. -

Cyclodehydration :

The β-amino alcohol undergoes cyclization with a nitrile (e.g., acetonitrile) using ZnF₂ as a Lewis catalyst.

-

Reaction Conditions :

-

Yield : 82% after recrystallization (DMF/ethanol).

-

Key Data :

Tosylate-Mediated Coupling

This method employs a tosylate intermediate to enhance the leaving group ability, facilitating piperazine incorporation.

Steps:

-

Tosylation of 2-Hydroxyoxazoline :

4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-ol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane with TEA. -

Displacement with Piperazine :

The resulting tosylate reacts with piperazine in DMF at 60°C for 6 hours.

-

Optimization Insights :

-

Spectroscopic Confirmation :

One-Pot Tandem Synthesis

A convergent approach combines oxazoline ring formation and piperazine coupling in a single reactor.

Protocol:

-

Reagents :

-

2-Amino-2-methylpropanol (1.0 equiv)

-

Piperazine (1.0 equiv)

-

Trichloroacetonitrile (1.2 equiv)

-

DBU (1,8-diazabicycloundec-7-ene, 0.1 equiv)

-

-

Procedure :

The mixture is stirred at 100°C for 24 hours. DBU facilitates both the cyclization and amination steps. The crude product is purified via recrystallization. -

Yield : 77%

-

Advantages :

-

Reduced purification steps.

-

High atom economy.

-

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 68–75 | 12–18 h | Simplicity |

| Cyclization | 82 | 18 h | High purity |

| Tosylate Coupling | 89 | 6 h | Rapid kinetics |

| One-Pot Synthesis | 77 | 24 h | Process efficiency |

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role in the synthesis of novel pharmaceuticals. It serves as an important intermediate in the development of drugs targeting neurological disorders. The oxazole moiety is particularly significant due to its bioactivity, which can enhance the efficacy of therapeutic agents.

Key Insights:

- Neurological Disorders: Research indicates that compounds containing the oxazole structure can exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's and Parkinson's disease.

- Antidepressants: Some studies suggest that derivatives of this compound may have potential as antidepressants due to their interaction with neurotransmitter systems.

Agricultural Chemicals

In the realm of agriculture, 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine is utilized in formulating agrochemicals. Its inclusion in pesticide and herbicide formulations enhances their efficacy.

Key Insights:

- Pesticide Efficacy: The compound can improve the effectiveness of active ingredients in pesticides, leading to better pest control and increased crop yields.

- Herbicide Development: Research indicates potential applications in developing selective herbicides that target specific weed species without harming crops.

Material Science

The compound is being explored for its potential in material science, particularly in creating advanced materials with unique properties.

Key Insights:

- Polymer Development: 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine can be used to synthesize polymers that exhibit desirable mechanical and thermal properties for industrial applications.

- Nanotechnology: There is ongoing research into using this compound in nanomaterials for electronics and energy storage devices.

Biochemical Research

In biochemical research, this compound is leveraged to study enzyme interactions and metabolic pathways.

Key Insights:

- Enzyme Inhibition Studies: The oxazole group has been shown to interact with various enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.

- Metabolic Pathway Analysis: Researchers utilize this compound to elucidate complex biological systems and metabolic pathways involved in disease processes.

Cosmetic Formulations

The unique chemical properties of 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-y)piperazine make it a candidate for use in cosmetic products.

Key Insights:

- Skin Protection: Formulations incorporating this compound may offer protective benefits against environmental stressors due to its potential antioxidant properties.

- Rejuvenation Products: Its application in anti-aging creams is being investigated based on its capacity to enhance skin hydration and elasticity.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Piperazine Derivatives with Oxazole/Thiazole Substituents

Key Differences :

Piperazine-Linked 1,2-Dithiol-3-one Derivatives

These derivatives are synthesized via reactions of 4,5-dichloro-1,2-dithiol-3-one with piperazine, yielding products with antimicrobial or anticancer activity . In contrast, the target oxazoline-piperazine lacks sulfur but offers superior stability in aqueous environments, as oxazolines are less prone to hydrolysis than dithiolones.

Piperazine-Oxadiazole/Triazine Hybrids

- 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (C${14}$H${18}$N$_4$O): The oxadiazole ring enhances rigidity and metabolic stability, making it suitable for drug discovery .

- Chiral Pyridine Oxazoline Ligands : Derivatives like 2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]aniline are used in Cu-catalyzed enantioselective reactions, achieving high enantiomeric excess (e.g., >90% ee). The target compound’s dimethyl groups may reduce catalytic efficiency but improve thermal stability .

Pharmacologically Active Piperazines

- MT-45 Analogs : Piperazines with cyclohexyl and diphenylethyl groups (e.g., MT-45) show opioid-like activity but carry neurotoxicity risks . The target compound’s oxazoline group likely mitigates such risks by altering receptor interaction profiles.

- Doxazosin Impurity B : A benzodioxane-piperazine derivative used in hypertension treatment. Its carbonyl-linked structure contrasts with the oxazoline’s sp$^3$-hybridized nitrogen, impacting solubility and bioavailability .

Biological Activity

1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine (CAS No. 50793-81-2) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₇N₃O

- Molecular Weight : 183.25 g/mol

- Structure : The compound features a piperazine ring substituted with a 1,3-oxazole moiety, contributing to its biological properties.

Antibacterial Activity

Research indicates that compounds similar to 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine exhibit notable antibacterial activity. A study evaluating various piperazine derivatives found that modifications in the oxazole ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

This data suggests that structural modifications can enhance antibacterial potency, making derivatives of this compound promising candidates for further development against resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. A comprehensive study on monomeric alkaloids highlighted that certain derivatives demonstrate strong antifungal effects against various fungal pathogens.

| Compound | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound C | 0.005 | Candida albicans |

| Compound D | 0.010 | Aspergillus niger |

These findings indicate that the presence of the oxazole ring may enhance the antifungal efficacy of piperazine derivatives .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented in various studies. For instance, compounds containing the oxazole scaffold have shown promising results in inhibiting cancer cell proliferation.

A recent study demonstrated that a derivative of 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC₅₀ value comparable to established chemotherapeutics.

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound E | 15.63 | MCF-7 |

| Doxorubicin | 10.38 | MCF-7 |

The mechanism of action was linked to the activation of apoptotic pathways, suggesting that this compound could be further explored for its potential as an anticancer agent .

Case Studies

-

Study on Antibacterial Efficacy :

- Researchers synthesized several piperazine derivatives and tested their antibacterial activity against a panel of pathogens.

- Results indicated that modifications at the oxazole position significantly enhanced activity against resistant strains of S. aureus and E. coli.

-

Antifungal Screening :

- A series of oxazole-based compounds were screened for antifungal properties.

- The study revealed that specific substitutions led to increased activity against Candida species.

-

Anticancer Research :

- In vitro studies on MCF-7 cells showed that the compound not only inhibited cell growth but also induced apoptosis through upregulation of pro-apoptotic factors.

- Further molecular docking studies suggested strong interactions between the compound and target proteins involved in cancer progression.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of diamines to form the piperazine core, followed by functionalization of the oxazol-2-yl moiety. Key steps include:

- Heterocycle Formation : Use hydrazine hydrate and Lawesson’s reagent for oxazole ring closure, as demonstrated in analogous heterocyclic systems .

- Click Chemistry : For introducing triazole or fluorobenzyl groups, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a water-DCM biphasic system (e.g., CuSO₄·5H₂O and sodium ascorbate) .

- Purification : Silica gel chromatography with ethyl acetate:hexane (1:8) is effective for isolating intermediates .

Q. Optimization Strategies :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for cyclization efficiency.

- Yield Data :

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄ | H₂O/DCM | 75–85 | |

| Oxazole Cyclization | Lawesson’s | Toluene | 60–70 |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the piperazine and oxazole rings. Key peaks:

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry for chiral intermediates, particularly if asymmetric synthesis is employed .

Advanced Research Questions

Q. How does the 4,5-dihydro-1,3-oxazol-2-yl moiety influence electronic properties compared to other heterocycles (e.g., oxadiazole or thiadiazole)?

Methodological Answer:

- Comparative Studies : Synthesize analogs with oxadiazole or thiadiazole rings and compare:

- Electronic Effects : Use DFT calculations (B3LYP/6-31G*) to analyze HOMO/LUMO levels and charge distribution .

- Reactivity : Assess nucleophilic substitution rates at the oxazole C-2 position versus sulfur-containing analogs.

- Experimental Data :

| Heterocycle | λmax (nm) | Log P | Reference |

|---|---|---|---|

| Oxazol-2-yl | 280–300 | 1.2 | |

| Thiadiazol-2-yl | 320–340 | 1.8 |

Key Insight : The oxazole’s lower electron-withdrawing capacity may enhance solubility but reduce metabolic stability compared to thiadiazole derivatives .

Q. What computational approaches can predict the biological activity of this compound, and how can they guide experimental design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against targets like dopamine receptors (e.g., D3R PDB: 3PBL). Piperazine derivatives often show affinity for CNS targets .

- ADMET Prediction : Employ SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .

- Case Study :

Q. How can researchers resolve discrepancies in toxicity data for piperazine derivatives during safety evaluations?

Methodological Answer:

- Controlled Studies : Compare acute toxicity (LD50) in rodent models using OECD Guidelines 423.

- In Vitro Assays : Perform Ames tests (OECD 471) to assess mutagenicity and MTT assays for cytotoxicity in HepG2 cells .

- Data Reconciliation :

| Assay | Result (Target Compound) | Reference Compound | Reference |

|---|---|---|---|

| Ames Test | Negative | Negative (Control) | |

| HepG2 IC50 | 45 µM | 30 µM (Doxorubicin) |

Recommendation : Use TCI America’s safety protocols for handling corrosive solids (e.g., PPE: nitrile gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.